N-(3-chloro-2-methylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

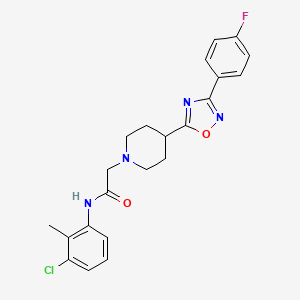

N-(3-chloro-2-methylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a structurally complex acetamide derivative featuring:

- Piperidine linkage: The carbonyl oxygen is connected to a piperidine ring, a common scaffold in medicinal chemistry for modulating solubility and bioavailability.

- 1,2,4-Oxadiazole heterocycle: Positioned at the 4-position of the piperidine ring, this heterocycle is substituted with a 4-fluorophenyl group, contributing to electronic effects (e.g., electron-withdrawing fluorine) and π-π stacking capabilities.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClFN4O2/c1-14-18(23)3-2-4-19(14)25-20(29)13-28-11-9-16(10-12-28)22-26-21(27-30-22)15-5-7-17(24)8-6-15/h2-8,16H,9-13H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQSPCOFPSIGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-2-methylphenyl derivatives with piperidine and oxadiazole moieties. The synthetic route often includes:

- Formation of the oxadiazole ring : This is achieved via cyclization reactions using appropriate precursors.

- Piperidine attachment : The introduction of piperidine is crucial for enhancing biological activity.

- Final acetamide formation : The final step involves the acetamide linkage that stabilizes the compound.

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential as an anticancer agent and antibacterial compound.

Anticancer Activity

Research indicates that compounds containing oxadiazole and piperidine structures demonstrate significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 0.19 to 0.78 µM .

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative | MCF-7 | 0.48 |

| Oxadiazole Derivative | HCT-116 | 0.78 |

These studies suggest that modifications in the substituents on the oxadiazole ring can significantly enhance anticancer activity.

Antibacterial Activity

In addition to anticancer properties, this compound may exhibit antibacterial activity. A related compound demonstrated in vitro antibacterial effects against strains such as Staphylococcus aureus and Chromobacterium violaceum . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on Anticancer Activity : A study reported that a derivative with a similar structure was able to arrest the cell cycle at the G1 phase in MCF-7 cells and increased caspase 3/7 activity, indicating a mechanism of inducing apoptosis .

- Antibacterial Efficacy : Another study highlighted that certain oxadiazole derivatives showed promising results against resistant bacterial strains, suggesting their potential as therapeutic agents in infectious diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest strong hydrophobic interactions between the compound and target proteins, which may correlate with its observed biological activities.

Comparison with Similar Compounds

1,2,4-Oxadiazole vs. 1,3,4-Thiadiazole

- Analog (): 1,3,4-Thiadiazole-containing derivatives (e.g., 2-(2-fluorophenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide) exhibit significant cytotoxicity (IC50 = 1.8 µM against Caco-2 cells) . The sulfur atom in thiadiazole may improve lipophilicity but reduce oxidative stability compared to oxadiazole.

1,2,4-Oxadiazole vs. 1,2,4-Triazole

- Analog () : 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide replaces oxadiazole with triazole. The additional nitrogen in triazole may enhance metal coordination but reduce steric tolerance compared to oxadiazole .

Substituent Effects on Aromatic Rings

Chloro and Fluoro Substitutions

- Target Compound : 3-chloro-2-methylphenyl and 4-fluorophenyl groups provide halogen-bonding motifs.

Methoxy and Trifluoromethyl Groups

- Analog () : N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide incorporates a furan ring and ethyl group, enhancing hydrophobicity but possibly reducing metabolic stability compared to the target compound’s oxadiazole-piperidine system .

Pharmacological Activity Trends

Key Structural and Functional Insights

Heterocycle Impact : The 1,2,4-oxadiazole in the target compound balances metabolic stability and electronic properties, whereas thiadiazole or triazole analogs prioritize lipophilicity or metal-binding capacity, respectively.

Halogenation : Chloro and fluoro substituents are critical for target engagement across analogs, with positional isomers (e.g., 3-chloro vs. 4-chloro) influencing steric and electronic profiles.

Piperidine vs. Other Linkers : The piperidine moiety may enhance blood-brain barrier penetration compared to simpler alkyl chains in analogs like those in .

Q & A

Q. How can the compound’s non-pharmacological applications in materials science be explored?

- Methodological Answer : Investigate its use as a ligand for metal-organic frameworks (MOFs) due to the oxadiazole’s chelating ability. Test optical properties (e.g., fluorescence) via UV-Vis and fluorescence spectroscopy. For sensor development, functionalize graphene oxide with the compound and assess conductivity changes in response to analytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.